molecular formula C20H22N2OS B14212159 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine CAS No. 832077-56-2

2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine

Cat. No.: B14212159
CAS No.: 832077-56-2
M. Wt: 338.5 g/mol
InChI Key: CJDVPGAHJKRTLK-UHFFFAOYSA-N
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Description

2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring fused with an oxazole ring, and a phenylhexylsulfanyl group attached to the oxazole ring. Its complex structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}benzene
  • **2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}thiophene

Uniqueness

What sets 2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine apart from similar compounds is its unique combination of functional groups and structural features

Properties

CAS No.

832077-56-2

Molecular Formula

C20H22N2OS

Molecular Weight

338.5 g/mol

IUPAC Name

2-(6-phenylhexylsulfanyl)-5-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C20H22N2OS/c1(4-10-17-11-5-3-6-12-17)2-9-15-24-20-22-16-19(23-20)18-13-7-8-14-21-18/h3,5-8,11-14,16H,1-2,4,9-10,15H2

InChI Key

CJDVPGAHJKRTLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCSC2=NC=C(O2)C3=CC=CC=N3

Origin of Product

United States

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